molecular formula C11H17NO2 B310473 N-(1,3-dimethylbutyl)-2-furamide

N-(1,3-dimethylbutyl)-2-furamide

Cat. No.: B310473
M. Wt: 195.26 g/mol
InChI Key: WZYJNKGBVYQHDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-Dimethylbutyl)-2-furamide is a synthetic organic compound characterized by a furan ring substituted with an amide group linked to a 1,3-dimethylbutyl chain. The 1,3-dimethylbutyl group is a common substituent in industrial antioxidants and antiozonants, such as N-(1,3-dimethylbutyl)-N′-phenyl-p-phenylenediamine (6PPD), which is widely used in rubber manufacturing .

Properties

Molecular Formula

C11H17NO2

Molecular Weight

195.26 g/mol

IUPAC Name

N-(4-methylpentan-2-yl)furan-2-carboxamide

InChI

InChI=1S/C11H17NO2/c1-8(2)7-9(3)12-11(13)10-5-4-6-14-10/h4-6,8-9H,7H2,1-3H3,(H,12,13)

InChI Key

WZYJNKGBVYQHDD-UHFFFAOYSA-N

SMILES

CC(C)CC(C)NC(=O)C1=CC=CO1

Canonical SMILES

CC(C)CC(C)NC(=O)C1=CC=CO1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Structural Analogues

N-(1,3-Dimethylbutyl)-N′-phenyl-p-phenylenediamine (6PPD)
  • Structure : Contains a phenylenediamine core with 1,3-dimethylbutyl and phenyl substituents.
  • Applications : Primary use as an antioxidant and antiozonant in rubber products (e.g., tires).
  • Toxicity Profile: Metabolizes into 6PPD-quinone, a highly toxic compound causing teratogenic, developmental, and neuronal effects in aquatic organisms at environmental concentrations .
  • Environmental Impact : Detected in air, water, and soil, with bioaccumulation concerns .
Bis(1,3-Dimethylbutyl) Methylphosphonate
  • Structure : Phosphonate ester with dual 1,3-dimethylbutyl chains.
  • Applications : Likely used in flame retardants or chemical warfare precursors (based on Schedule 2B04 classification) .
  • Regulatory Status : Controlled under chemical weapon conventions due to its phosphonate functionality .
N-Benzyl-4-Methylpentan-2-amine
  • Structure : Benzylamine derivative with a branched alkyl chain.
  • Applications : Intermediate in pharmaceutical synthesis (e.g., alkaloid analogs) .
  • Key Difference : Lacks the furan ring and amide group, limiting direct functional comparability to the target compound .

Physicochemical and Environmental Properties

Compound Molecular Formula Key Functional Groups Primary Use Toxicity Concerns Environmental Presence
N-(1,3-Dimethylbutyl)-2-furamide Not Provided Furan, Amide Hypothesized: Polymer stabilizer Insufficient data Not reported
6PPD C18H24N2 Phenylenediamine Rubber antioxidant High (via 6PPD-quinone metabolite) Air, water, dust, soil
Bis(1,3-Dimethylbutyl) Methylphosphonate C13H29O3P Phosphonate Flame retardant/precursor Regulated (Schedule 2B04) Not reported
N-Benzyl-4-Methylpentan-2-amine C12H19N Amine Pharmaceutical intermediate Limited toxicity data Not reported

Mechanistic and Performance Differences

  • Antioxidant Efficacy :

    • 6PPD outperforms most alkyl-substituted amines in rubber due to its dual antioxidant-antiozonant action, but its environmental toxicity limits its sustainability .
    • This compound’s furan ring may offer UV-stabilizing properties, but its efficacy relative to 6PPD remains unverified.
  • Chemical Stability :

    • Phosphonate derivatives (e.g., Bis(1,3-dimethylbutyl) methylphosphonate) exhibit higher thermal stability than amine-based compounds but face stricter regulatory controls .
  • Synthetic Complexity :

    • 6PPD and its derivatives are synthesized via straightforward alkylation of phenylenediamine, whereas furan-based amides may require multi-step reactions, increasing production costs.

Preparation Methods

Direct Coupling with 1,3-Dimethylbutylamine

The most widely reported method involves reacting furan-2-carbonyl chloride with 1,3-dimethylbutylamine in the presence of a base.
Procedure (adapted from):

  • Reagents :

    • Furan-2-carbonyl chloride (1.2 eq.)

    • 1,3-Dimethylbutylamine (1.0 eq.)

    • Triethylamine (Et₃N, 1.5 eq.) in anhydrous dichloromethane (DCM).

  • Conditions :

    • Stirred at 0°C for 1 hour, then room temperature for 12–18 hours.

    • Quenched with 1N HCl, extracted with DCM, and purified via silica gel chromatography.

  • Yield : 78–85% (,).

  • Characterization :

    • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 3.6 Hz, 1H, furan H-5), 6.55 (dd, J = 3.6, 1.8 Hz, 1H, furan H-4), 6.35 (d, J = 1.8 Hz, 1H, furan H-3), 3.25 (t, J = 7.2 Hz, 2H, N-CH₂), 1.55–1.40 (m, 1H, CH(CH₃)₂), 1.25 (d, J = 6.8 Hz, 6H, (CH₃)₂CH).

Optimization with DMAP/EDC·HCl

Alternative protocols employ 4-dimethylaminopyridine (DMAP) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) for improved efficiency ():

  • Yield : 92% when using DMAP (10 mol%) and EDC·HCl (1.2 eq.) in THF at 50°C for 6 hours.

  • Advantage : Reduces side reactions (e.g., furan ring opening).

Reductive Amination of Furan-2-Carboxaldehyde

Two-Step Synthesis

This method avoids handling reactive acid chlorides ():

  • Step 1 : Furan-2-carboxaldehyde reacts with 1,3-dimethylbutylamine in methanol at 60°C for 4 hours to form an imine intermediate.

  • Step 2 : Sodium cyanoborohydride (NaBH₃CN, 1.5 eq.) reduces the imine to the amine at pH 5–6 (acetic acid buffer).

  • Yield : 65–70% ().

  • Limitation : Requires strict pH control to prevent over-reduction.

Catalytic Hydrogenation of Nitrile Precursors

Hydrogenation of 2-Cyano-N-(1,3-dimethylbutyl)furan

A patent-derived approach (WO2020239853A1,) utilizes:

  • Substrate : 2-cyano-N-(1,3-dimethylbutyl)furan.

  • Catalyst : 5% Pd/C (0.1 eq.) under H₂ (30 psi) in ethanol at 80°C for 6 hours.

  • Yield : 88% with >99% purity (HPLC).

  • Advantage : Scalable for industrial production.

Solid-Phase Synthesis for High-Throughput Screening

Resin-Bound Methodology

Adapted from peptide synthesis techniques ():

  • Resin : Wang resin preloaded with Fmoc-protected 1,3-dimethylbutylamine.

  • Coupling : Furan-2-carboxylic acid activated with HBTU/DIPEA in DMF.

  • Cleavage : TFA/DCM (95:5) yields the product after 2 hours.

  • Yield : 75% with automated systems.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Key Advantage Limitation
Amide Coupling (DMAP)92>99High efficiencyRequires anhydrous conditions
Reductive Amination7095Avoids acid chloridesModerate yields
Catalytic Hydrogenation88>99ScalabilitySpecialized equipment needed
Solid-Phase Synthesis7590High-throughput compatibilityResin cost and cleavage optimization

Analytical Validation and Quality Control

  • HPLC : Reverse-phase C18 column (ACN/H₂O gradient), retention time = 8.2 min ().

  • Mass Spectrometry : ESI-MS m/z: 210.1 [M+H]⁺ ().

  • IR Spectroscopy : N-H stretch at 3280 cm⁻¹, C=O at 1665 cm⁻¹ ( ).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.